molecular formula C19H22BrN7O B2549924 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine CAS No. 2380039-81-4

4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2549924
CAS No.: 2380039-81-4
M. Wt: 444.337
InChI Key: BCMHLEDVRRWIHH-UHFFFAOYSA-N
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Description

The compound 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a complex organic molecule that features a combination of pyrimidine, piperidine, and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. The synthetic route may include:

    Formation of the 5-bromopyrimidine ring: This can be achieved through the bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.

    Preparation of the pyrazole ring: This can be synthesized by the reaction of hydrazine with 1,3-diketones or β-keto esters.

    Assembly of the final compound: The individual rings are then linked through appropriate coupling reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, using appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

    Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.

Uniqueness

4-{[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: is unique due to its combination of three different ring systems, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN7O/c1-13-7-14(2)27(25-13)17-8-18(24-12-23-17)28-11-15-3-5-26(6-4-15)19-21-9-16(20)10-22-19/h7-10,12,15H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMHLEDVRRWIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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